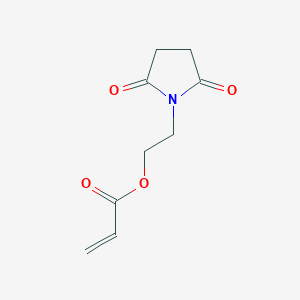

2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate

Description

2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate is a bifunctional compound featuring a 2,5-dioxopyrrolidinyl (succinimidyl) group and a prop-2-enoate (acrylate) ester. The succinimidyl moiety is a well-known active ester group that facilitates nucleophilic substitution reactions, particularly in forming stable amide bonds with primary amines. The acrylate group introduces reactivity toward radical polymerization or Michael additions, making the compound valuable in both pharmaceutical and materials science applications.

Properties

CAS No. |

36431-63-7 |

|---|---|

Molecular Formula |

C9H11NO4 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)ethyl prop-2-enoate |

InChI |

InChI=1S/C9H11NO4/c1-2-9(13)14-6-5-10-7(11)3-4-8(10)12/h2H,1,3-6H2 |

InChI Key |

OTCQHDHPGKBMGU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCN1C(=O)CCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethyl prop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial production methods also incorporate purification steps to remove any impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Amide vs. Ester Linkages

Compounds such as N-phenyl-2-(2,5-dioxopyrrolidin-1-yl) propanamides (e.g., from Kamiński et al., 2016) replace the acrylate ester with an amide linkage. This substitution reduces electrophilicity, altering reactivity: amides are less prone to hydrolysis but retain the ability to participate in hydrogen bonding, enhancing bioavailability. These derivatives demonstrated anticonvulsant activity in preclinical models, whereas the acrylate ester in the target compound may prioritize polymerization or conjugation applications .

Fumarate Derivatives

2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate (CAS 1577222-14-0) replaces the acrylate with a fumarate ester. The trans-configuration of the fumarate double bond confers greater steric stability compared to the cis-configuration in acrylates. Fumarates are widely used in drug delivery (e.g., dimethyl fumarate in multiple sclerosis), suggesting that this derivative may have enhanced metabolic stability or controlled-release properties compared to the target compound .

Substituent Modifications

Perfluorinated Acrylates

Perfluorinated analogs like 2-[...]ethyl prop-2-enoate (CAS 66008-68-2) incorporate fluorinated alkyl chains, drastically increasing hydrophobicity and chemical inertness. The electron-withdrawing fluorine atoms also reduce acrylate reactivity, limiting their suitability for biological conjugation .

Hexanoate Chain Extensions

Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives extend the ethyl spacer to a hexanoate chain. This modification enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Such analogs are employed in prodrug designs or polymer precursors, where extended chains enable controlled release or material flexibility .

Physicochemical Properties

| Compound | Key Functional Groups | Reactivity Highlights | Primary Applications |

|---|---|---|---|

| Target compound | Succinimidyl, acrylate | Aminolysis, radical polymerization | Bioconjugation, polymers |

| N-phenyl-2-(2,5-dioxopyrrolidin-1-yl) propanamide | Succinimidyl, amide | Hydrogen bonding, hydrolysis resistance | Anticonvulsant agents |

| Methyl fumarate derivative | Succinimidyl, fumarate | Metabolic stability, controlled release | Drug delivery systems |

| Perfluorinated acrylate | Succinimidyl, perfluoroalkyl acrylate | Fluorophilicity, chemical inertness | Industrial coatings |

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate, also known as ethyl 2-(2,5-dioxopyrrolidin-1-yl)prop-2-enoate, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₁NO₄

- Molecular Weight : 197.19 g/mol

- CAS Number : 36431-63-7

- Synonyms : N-(acryloxyethyl)succinimide, 2-(2,5-dioxopyrrolidin-1-yl)ethyl acrylate

Anticonvulsant and Antinociceptive Properties

Recent studies have highlighted the anticonvulsant and antinociceptive properties of derivatives related to 2-(2,5-dioxopyrrolidin-1-yl)ethyl prop-2-enoate. A focused set of hybrid compounds derived from pyrrolidine-2,5-dione demonstrated broad-spectrum protective activity in various mouse models. For instance, one lead compound exhibited an ED50 of 23.7 mg/kg in the maximal electroshock (MES) test and showed efficacy against pentylenetetrazole-induced seizures with an ED50 of 59.4 mg/kg .

The mechanism underlying the biological activity of these compounds appears to involve multiple targets. The anticonvulsant effects may be attributed to the inhibition of central sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor . This multitargeted approach enhances the pharmacological profile of these compounds, making them candidates for further development in treating epilepsy and neuropathic pain.

Anti-inflammatory Activity

Another significant aspect of the biological activity of 2-(2,5-dioxopyrrolidin-1-yl)ethyl prop-2-enoate is its anti-inflammatory potential. In vitro studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. For example, a derivative demonstrated moderate COX-1 inhibition with a selectivity index favoring COX-2 .

Table 1: Inhibitory Potency Against COX Enzymes

| Compound | COX-1 Inhibition (μg/mL) | COX-2 Inhibition (μg/mL) | Selectivity Index |

|---|---|---|---|

| Compound A | 314 | 130 | 3-fold |

| Compound B | 105 | 50 | 2-fold |

Case Studies

In a notable study involving carrageenan-induced paw edema in mice, a compound related to 2-(2,5-dioxopyrrolidin-1-yl)ethyl prop-2-enoate showed significant reductions in edema at various dosages. The results indicated that at a dosage of 30 mg/kg, there was a reduction of approximately 40.58% after five hours . This suggests potential therapeutic applications for inflammatory conditions.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are crucial for evaluating the safety and efficacy of any new drug candidate. Preliminary assessments indicate favorable ADMET characteristics for several derivatives of this compound .

Q & A

Q. What are the critical safety considerations when handling 2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate in laboratory settings?

- Methodological Answer : Proper handling requires adherence to safety protocols outlined in chemical safety data sheets (SDS). Key precautions include:

- Use of personal protective equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Engineering controls: Conduct experiments in a fume hood to minimize inhalation risks .

- Emergency procedures: Immediate flushing with water for eye/skin exposure (15+ minutes) and seeking medical attention for respiratory irritation .

- Storage: Maintain in tightly sealed containers away from incompatible substances (e.g., oxidizing agents) .

Q. How can researchers optimize the synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl prop-2-enoate to improve yield?

- Methodological Answer : Utilize factorial experimental design to systematically evaluate variables (e.g., temperature, solvent polarity, stoichiometry). For example:

- Apply a 2<sup>k</sup> factorial design to identify significant factors affecting reaction efficiency .

- Use response surface methodology (RSM) to model interactions between variables and predict optimal conditions .

- Monitor reaction progress via analytical techniques (e.g., HPLC or <sup>1</sup>H NMR) to quantify intermediates and byproducts .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and purity. Compare peaks to analogous pyrrolidinone derivatives (e.g., δ ~2.5–3.5 ppm for methylene protons adjacent to the dioxopyrrolidinyl group) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carbonyl stretches (~1700–1750 cm<sup>-1</sup>) from the ester and dioxopyrrolidinyl groups .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C10H11NO5, theoretical MW: 225.07 g/mol) .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental

- Perform reaction path searches to identify transition states and intermediates, reducing trial-and-error experimentation .

- Use molecular docking studies to predict reactivity in biological systems (e.g., as a crosslinker in polymer chemistry) .

- Leverage machine learning to analyze historical reaction data and suggest optimal solvent/catalyst combinations .

Q. What strategies resolve contradictions in reported reactivity data for dioxopyrrolidinyl esters?

- Methodological Answer :

- Comparative kinetic studies : Conduct parallel experiments under varying conditions (pH, temperature) to isolate conflicting variables .

- Structural analysis : Use X-ray crystallography (as in ) to confirm stereochemical effects influencing reactivity .

- Meta-analysis : Review literature for solvent-dependent trends (e.g., polar aprotic solvents vs. aqueous media) and reconcile discrepancies via controlled replication .

Q. How can this compound be applied in advanced polymer or bioconjugate synthesis?

- Methodological Answer :

- Controlled radical polymerization : Use the acrylate moiety for photoinitiated crosslinking in hydrogels .

- Bioconjugation : Activate the dioxopyrrolidinyl group for amine-selective coupling (e.g., with lysine residues in proteins) .

- Degradable linkers : Design pH-sensitive polymers by exploiting ester hydrolysis under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.